REACTION_CXSMILES
|
[Br:1][C:2]1[C:3](O[C:6](=[O:8])[CH:7]=1)=[O:4].[CH3:9][NH2:10].C1COCC1.C([O-])(=O)C.[Na+]>C(OCC)C>[CH3:9][N:10]1[C:6](=[O:8])[CH:7]=[C:2]([Br:1])[C:3]1=[O:4] |f:3.4|
|
Name
|
|
Quantity
|
52.8 g
|
Type
|
reactant
|
Smiles
|
Br/C=1/C(=O)OC(\C1)=O
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN
|
Name
|
|
Quantity
|
298 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
12.2 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
the reaction stirred for a further 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Pursuant to steps a and b of Reaction Scheme 14
|
Type
|
TEMPERATURE
|
Details
|
maintaining the temperature below 10° C
|
Type
|
FILTRATION
|
Details
|
The resulting precipitate was filtered
|
Type
|
WASH
|
Details
|
washed with diethyl ether (2×100 mL)
|
Type
|
CUSTOM
|
Details
|
air-dried for 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
solvent was then removed in vacuo
|
Type
|
WASH
|
Details
|
washed with saturated sodium bicarbonate solution (2×500 mL) and water (2×300 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Organics were dried over MgSO4 (89 g)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The resulting oil was azeotroped with toluene (4×100 mL)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |